3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of this compound, involves the functionalization of the thiophene ring and heterocyclizations . Direct fluorination of thiophene with molecular fluorine is one method, but it’s not selective due to the extreme reactivity of molecular fluorine . Another approach involves the use of gaseous SF3+, a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide group. The thiophene and furan rings contribute to the compound’s unique properties.Scientific Research Applications
Catalytic Applications
- Trifluoromethanesulfonic acid, a related compound, is effective in inducing cyclisation of homoallylic sulfonamides, forming pyrrolidines and facilitating the formation of polycyclic systems. This demonstrates the potential utility of similar sulfonamides in organic synthesis (Haskins & Knight, 2002).
Synthesis and Structure-Activity Relationships
- Research has explored the synthesis of sulfonamides with various substituents and their activity in different contexts. For example, derivatives with trifluoromethyl groups have shown different biological activities compared to their methyl counterparts (Tucker, Crook, & Chesterson, 1988).
Synthesis of Fluorinated Compounds
- Sulfonamides are used in the synthesis of fluorinated compounds, such as 1,1,1-trifluoro-2,3-epoxypropane, indicating their role in the development of novel compounds with potential applications in various industries (Shimizu, Sugiyama, & Fujisawa, 1996).
Reactions with Carbonyl Compounds
- N-Sulfinyltrifluoromethanesulfonamide, a related compound, reacts with various carbonyl compounds, leading to the formation of specific sulfonamides. This showcases the reactivity of sulfonamide groups in complex chemical reactions (Shainyan & Tolstikova, 2005).
Applications in Organic Reactions
- Triflamides, closely related to sulfonamides, are widely used in organic chemistry due to their unique chemical properties, such as high NH-acidity and catalytic activity, making them valuable in a variety of reactions (Moskalik & Astakhova, 2022).
Development of Novel Pharmaceuticals
- Sulfonamides are instrumental in the development of new pharmaceutical compounds, as seen in the synthesis of prolines with fluorinated units. This highlights their role in creating bioactive molecules with potential therapeutic applications (Nadano, Iwai, Mori, & Ichikawa, 2006).
Safety and Hazards
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S2/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(19-10)9-3-5-20-8-9/h1-3,5,8,16H,4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDMXGMIYIJJGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.